Methyl dichlorostearate

描述

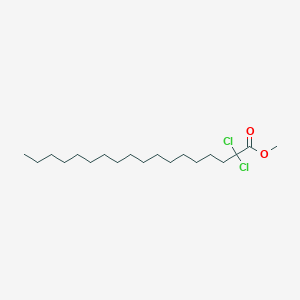

Methyl dichlorostearate, also known as dichlorooctadecanoic acid methyl ester, is a chemical compound with the molecular formula C19H36Cl2O2. It is a derivative of stearic acid, where two hydrogen atoms are replaced by chlorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Methyl dichlorostearate can be synthesized through the chlorination of methyl stearate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the stearic acid chain.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where methyl stearate is continuously fed, and chlorine gas is introduced. The reaction mixture is then subjected to purification steps to isolate the desired product.

化学反应分析

Types of Reactions: Methyl dichlorostearate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to methyl stearate.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of dichlorostearic acid.

Reduction: Formation of methyl stearate.

Substitution: Formation of various substituted stearates depending on the nucleophile used.

科学研究应用

Methyl dichlorostearate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: It is studied for its potential effects on biological systems, including its interactions with cell membranes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

作用机制

The mechanism of action of methyl dichlorostearate involves its interaction with biological membranes. The chlorine atoms increase the compound’s lipophilicity, allowing it to integrate into lipid bilayers. This integration can alter membrane fluidity and permeability, affecting cellular processes. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

相似化合物的比较

Methyl stearate: The non-chlorinated analog of methyl dichlorostearate.

Dichlorostearic acid: The free acid form of this compound.

Methyl dichlorooctadecanoate: Another chlorinated derivative of stearic acid.

Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its increased lipophilicity compared to methyl stearate makes it more suitable for applications involving lipid interactions. Additionally, its reactivity towards nucleophiles and oxidizing agents provides versatility in chemical synthesis.

生物活性

Methyl dichlorostearate (MDS) is a chlorinated fatty acid ester that has garnered attention due to its various biological activities and applications in different fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of MDS, supported by data tables, case studies, and research findings.

This compound is derived from dichlorostearic acid, characterized by two chlorine atoms substituted on the stearic acid backbone. Its chemical structure can be represented as:

This compound is primarily used as a plasticizer in various resins and plastic materials due to its ability to enhance flexibility and durability.

Antimicrobial Properties

Research indicates that MDS exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, revealing that MDS demonstrated inhibitory effects comparable to other known antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

These findings suggest that MDS could be a potential candidate for developing antimicrobial agents, particularly in food preservation and clinical settings .

Antioxidant Activity

The antioxidant capacity of MDS was assessed using various assays, including DPPH and FRAP methods. Although the antioxidant activity was found to be relatively low compared to other compounds, it still exhibited some protective effects against oxidative stress in cellular models. The results are summarized in the table below:

| Assay | IC50 (µg/ml) |

|---|---|

| DPPH | 150 |

| FRAP | 200 |

This suggests that while MDS may not be the strongest antioxidant, it still contributes to reducing oxidative damage in biological systems .

Absorption and Distribution

Studies have shown that when administered to rats, MDS is absorbed and distributed across various tissues, with significant concentrations found in lipid-rich organs such as the heart and liver. The metabolism of MDS leads to the formation of shorter-chain chlorinated fatty acids, which may possess distinct biological activities .

Mutagenicity Testing

In a series of mutagenicity tests using the Ames test, MDS did not exhibit adverse mutagenic effects. Interestingly, it was observed to inhibit the mutagenicity of certain indirectly acting mutagens, possibly through interactions with cytochrome P450 enzymes involved in drug metabolism. This indicates a potential role for MDS in modulating metabolic pathways related to xenobiotic processing .

Case Studies

- Case Study on Food Preservation : A study conducted on the application of MDS as a food preservative demonstrated its effectiveness in extending shelf life by inhibiting microbial growth in meat products. The treated samples showed a significant reduction in spoilage organisms compared to controls .

- Pharmaceutical Applications : Research exploring the use of MDS in topical formulations indicated its potential as an emulsifier and stabilizer while providing antimicrobial properties that enhance product efficacy against skin infections.

属性

IUPAC Name |

methyl 2,2-dichlorooctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20,21)18(22)23-2/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDINWBRYKNUCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707285 | |

| Record name | Methyl 2,2-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27986-38-5 | |

| Record name | Methyl 2,2-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。